

Spectroscopic Analysis of Lafutidine Sulfone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine is a second-generation histamine H2 receptor antagonist used for the treatment of gastric ulcers and other conditions caused by excess stomach acid. **Lafutidine sulfone** (C₂₂H₂₉N₃O₅S, Molar Mass: 447.55 g/mol) is a potential metabolite and impurity of lafutidine. [1][2][3] A thorough understanding of its spectroscopic characteristics is crucial for quality control, metabolic studies, and ensuring the safety and efficacy of lafutidine-based pharmaceuticals. This guide provides a comprehensive overview of the mass spectrometry (MS) and infrared (IR) spectroscopic data for **lafutidine sulfone**, along with detailed experimental protocols and workflow visualizations.

A Note on Nuclear Magnetic Resonance (NMR) Data: Despite extensive searches of publicly available scientific databases and literature, specific experimental ¹H and ¹³C NMR data for **lafutidine sulfone** could not be obtained. The following sections will therefore focus on the available MS and IR data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is invaluable for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.



Molecular Ion and Fragmentation Data

The mass spectrometric data for **lafutidine sulfone** is summarized in the table below. The analysis is typically performed using a high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Parameter	Value	Source
Molecular Formula	C22H29N3O5S	[1][2][3]
Molar Mass	447.55 g/mol	[1][2][3]
Monoisotopic Mass	447.1828 u	[4]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[4]
Expected [M+H]+ Ion	m/z 448.1903	

Note: The fragmentation pattern of **lafutidine sulfone** is not explicitly detailed in the available literature. However, general principles of sulfone fragmentation suggest that common losses would involve SO₂ (64 Da) and cleavage of the side chains.

Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for the analysis of **lafutidine sulfone** using Liquid Chromatography-Mass Spectrometry (LC-MS).

1.2.1. Sample Preparation

- Accurately weigh 1 mg of **lafutidine sulfone** reference standard.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
- Perform serial dilutions to obtain a final concentration suitable for LC-MS analysis (e.g., 1-10 μ g/mL).
- The final solution should be prepared in the mobile phase to ensure compatibility.

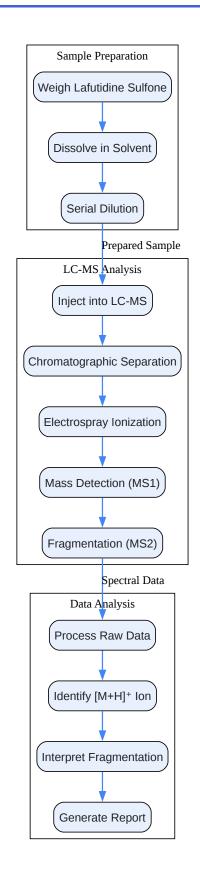


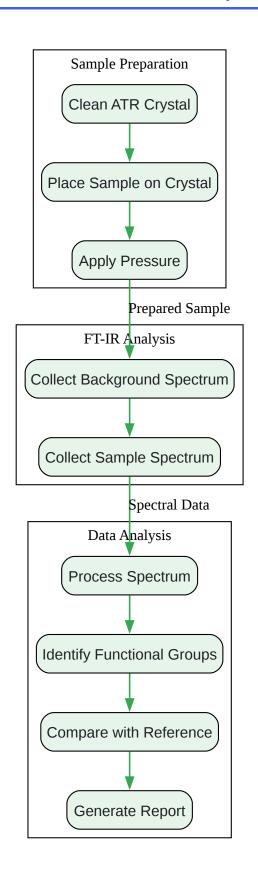
1.2.2. LC-MS System and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm) is commonly used for pharmaceutical analysis.
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 1-5 μL.
- Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- Scan Range: m/z 50-600.
- Data Acquisition: Full scan mode for molecular weight confirmation and tandem MS (MS/MS)
 mode for structural elucidation via collision-induced dissociation (CID).

Experimental Workflow for Mass Spectrometry







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